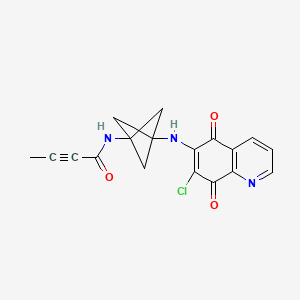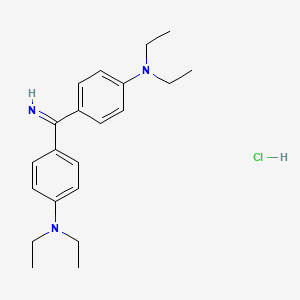
C.I. Basic Yellow 37, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Yellow 37 involves the reaction of 4,4’-carbonimidoylbis(N,N-diethylaniline) with hydrochloric acid to form the monohydrochloride salt. The reaction is typically carried out in a solvent such as methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, C.I. Basic Yellow 37 is produced by dissolving the dye in methanol and then applying it to non-porous surfaces through spraying or immersion. The dye is allowed to air dry, and the fluorescence is visualized using ultraviolet light. This method is highly efficient and widely used in forensic laboratories .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Basic Yellow 37 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure and fluorescence properties.
Substitution: The dye can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
C.I. Basic Yellow 37 has a wide range of applications in scientific research, including:
Forensic Science: Used to enhance latent fingerprints developed with cyanoacrylate fuming.
Biology: Employed as a fluorescent dye for staining biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mécanisme D'action
The mechanism of action of C.I. Basic Yellow 37 involves its ability to bind to specific molecular targets and emit fluorescence under ultraviolet light. The dye interacts with polymerized cyanoacrylate in latent fingerprints, forming compounds that fluoresce brightly. This fluorescence is used to visualize and analyze the fingerprints .
Comparaison Avec Des Composés Similaires
Similar Compounds
C.I. Basic Yellow 2: Another fluorescent dye used in similar applications but with different fluorescence properties.
C.I. Basic Blue 3: A blue fluorescent dye used for staining and imaging purposes.
Uniqueness
C.I. Basic Yellow 37 is unique due to its high fluorescence intensity and specificity for cyanoacrylate-developed fingerprints. Its bright yellow fluorescence makes it particularly effective for forensic applications, distinguishing it from other dyes with different fluorescence colors .
Propriétés
Numéro CAS |
6358-36-7 |
|---|---|
Formule moléculaire |
C21H29N3.ClH C21H30ClN3 |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;hydrochloride |
InChI |
InChI=1S/C21H29N3.ClH/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;/h9-16,22H,5-8H2,1-4H3;1H |
Clé InChI |
LQVYCDPEZPBOMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


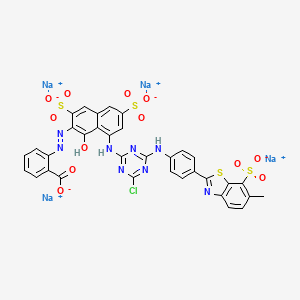

methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)


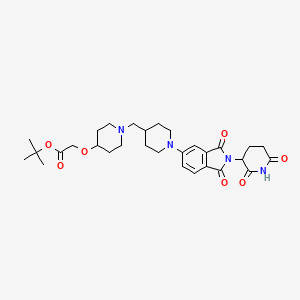
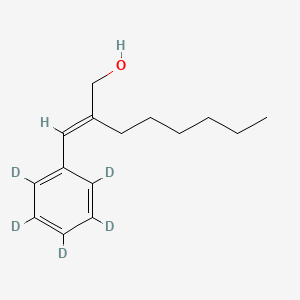
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
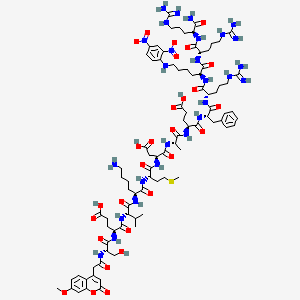
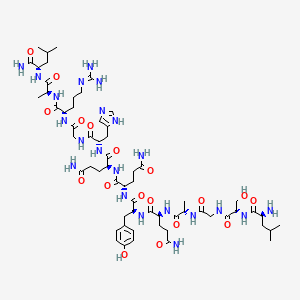
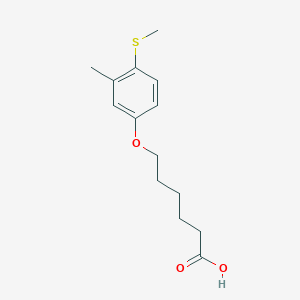
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
